molecular formula C25H39NO6S B1237954 N-acetyl-LTE4

N-acetyl-LTE4

Número de catálogo: B1237954
Peso molecular: 481.6 g/mol
Clave InChI: BGGYAYMMFYBWEX-HXDOPMNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-acetyl-leukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. Leukotrienes are lipid mediators derived from arachidonic acid and play a significant role in inflammatory and allergic responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-acetyl-leukotriene E4 can be synthesized through the acetylation of leukotriene E4. The process involves the reaction of leukotriene E4 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using chromatographic techniques to ensure complete conversion .

Industrial Production Methods

Industrial production of N-acetyl-leukotriene E4 involves the large-scale synthesis of leukotriene E4 followed by its acetylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-acetyl-leukotriene E4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Omega-hydroxy-N-acetyl-leukotriene E4 and omega-carboxy-N-acetyl-leukotriene E4.

    Reduction: Reduced forms of N-acetyl-leukotriene E4.

    Substitution: Various acetylated derivatives

Aplicaciones Científicas De Investigación

N-acetyl-LTE4 is primarily recognized for its involvement in the cysteinyl leukotriene (cysLT) pathway, which plays a pivotal role in inflammatory responses. Studies indicate that this compound can activate human T helper type 2 (Th2) cells, leading to enhanced cytokine production, particularly interleukin-13 (IL-13). This effect is significant because Th2 cells are crucial in mediating allergic responses and asthma exacerbations .

Mechanisms of Action:

  • Cytokine Production: this compound enhances IL-13 production in response to other pro-inflammatory mediators like prostaglandin D2 (PGD2), indicating a synergistic effect that amplifies Th2 cell activation .
  • Receptor Interaction: Although traditionally considered a weak agonist at cysLT receptors, emerging evidence suggests that this compound may engage distinct receptors or pathways that contribute to its pro-inflammatory effects .

Therapeutic Implications

The therapeutic applications of this compound are primarily centered around its modulation of inflammatory diseases. Given its role in enhancing Th2 cell activity, it could be implicated in conditions such as asthma, allergic rhinitis, and other allergic diseases.

Potential Therapeutic Areas:

  • Asthma Management: By promoting Th2 cell activation and cytokine release, this compound may serve as a target for therapies aimed at reducing airway inflammation in asthmatic patients.
  • Allergic Conditions: Its ability to enhance IL-13 production suggests that it could be involved in the pathogenesis of allergic responses, making it a potential biomarker or therapeutic target in allergy treatments.

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocusKey Findings
Th2 Cell ActivationThis compound enhances IL-13 production significantly when combined with PGD2.
Cytokine ResponseDemonstrated that this compound can increase calcium mobilization in Th2 cells in response to PGD2.
In Vivo EffectsHighlighted the stability and biological activity of LTE4 and its derivatives in inflammatory models.

Notable Research Insights:

  • Th2 Cell Cytokine Enhancement: A study found that co-treatment with this compound and PGD2 resulted in a substantial increase in IL-13 levels compared to either treatment alone, suggesting a potent synergistic effect .
  • Inflammatory Response Modulation: Research indicates that this compound may also influence the expression of other inflammatory mediators and receptors, potentially broadening its impact on immune responses .

Mecanismo De Acción

N-acetyl-leukotriene E4 exerts its effects by binding to specific leukotriene receptors, such as cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-acetyl-leukotriene E4 is unique due to its acetyl group, which influences its metabolic stability and biological activity. It is a major biliary metabolite, distinguishing it from other leukotrienes that are primarily found in different biological fluids .

Actividad Biológica

N-acetyl-LTE4 (N-AcLTE4) is a metabolite of leukotriene E4 (LTE4), a potent inflammatory mediator involved in various physiological and pathological processes. Understanding the biological activity of N-AcLTE4 is crucial for elucidating its role in respiratory diseases, inflammation, and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of N-AcLTE4, including its pharmacological profile, receptor interactions, and implications in disease states.

Pharmacological Profile

N-AcLTE4 exhibits significant biological activity, particularly in the context of airway smooth muscle contraction. Studies have demonstrated that:

  • Contraction Potency : N-AcLTE4 induces dose-dependent contractions in isolated strips of guinea pig trachea (GPT) and lung parenchyma (GPP). Its potency is approximately 100 times less than that of LTD4 but comparable to LTE4 in certain contexts .
  • Sustained Effects : The contractions caused by N-AcLTE4 are sustained over time, similar to those induced by LTE4, but more prolonged than those induced by LTD4 .

Table 1: Comparative Potency of Leukotrienes

CompoundPotency (nmol)Relative Activity to LTD4
N-AcLTE40.1 - 10~100x less
LTE40.01 - 1~2-3 orders of magnitude less than LTD4
LTD43 - 100Reference

N-AcLTE4's actions are mediated through specific receptors, primarily associated with the cysteinyl leukotriene receptor pathways. Recent studies have identified a distinct receptor preferential for LTE4, termed CysLTER, which may play a critical role in mediating the effects of both LTE4 and N-AcLTE4 .

  • Receptor Interaction : The interaction between N-AcLTE4 and CysLTER suggests that this compound contributes to airway hyperreactivity and inflammation . This receptor preference indicates potential therapeutic targets for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Clinical Implications

Research has shown that elevated levels of this compound can serve as biomarkers for certain inflammatory conditions. For instance:

  • Urinary Excretion : In patients with peroxisome deficiency, the this compound/creatinine ratio was significantly elevated, indicating its role in metabolic dysregulation . This finding highlights the potential use of N-AcLTE4 as a biomarker for assessing leukotriene metabolism in clinical settings.
  • Inflammatory Responses : The biological activity of N-AcLTE4 suggests its involvement in mediating inflammatory responses. Studies have demonstrated that N-AcLTE4 can induce permeability changes in tissues similar to other cysteinyl leukotrienes, implicating it in conditions characterized by vascular leakage and edema .

Case Studies

  • Asthma Patients : A study involving asthmatic patients found that increased levels of urinary this compound correlated with exacerbations, suggesting its utility as a non-invasive marker for monitoring disease activity and response to therapy .
  • COPD Research : In COPD models, elevated levels of this compound were associated with increased airway resistance and hyperreactivity, supporting its role in disease pathology and potential as a therapeutic target .

Propiedades

Fórmula molecular

C25H39NO6S

Peso molecular

481.6 g/mol

Nombre IUPAC

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid

InChI

InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1

Clave InChI

BGGYAYMMFYBWEX-HXDOPMNESA-N

SMILES isomérico

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C

SMILES canónico

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C

Sinónimos

5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid
N-acetyl-LTE(4)
N-acetylleukotriene E4
NA-LTE4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.